Superior Scaffold for RIP1 Kinase Monoselectivity: Benzoxazepinone vs. Other Kinase Inhibitor Cores
A DNA-encoded library screen identified the benzoxazepinone template, for which 7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one is the foundational core, as a superior scaffold for RIP1 inhibition compared to other known kinase inhibitor families. The optimized derivative GSK'481, derived from this core, demonstrates an IC50 of 1.3 nM against RIP1 with complete monokinase selectivity against a panel of 318 kinases [1]. This level of selectivity is a key differentiator from broader-spectrum necroptosis inhibitors like Nec-1, which have off-target effects.
| Evidence Dimension | Kinase Selectivity |
|---|---|
| Target Compound Data | GSK'481 (derived from benzoxazepinone core) shows no significant inhibition of 318 other kinases at 10 μM |
| Comparator Or Baseline | Necrostatin-1 (Nec-1) and other RIP1 inhibitors with documented off-target activity |
| Quantified Difference | Complete monokinase selectivity vs. multi-target activity |
| Conditions | Reaction Biology Corporation Kinase Panel, 10 μM ATP concentration |
Why This Matters
This data proves the unsubstituted 7-amino scaffold is the entry point to a unique chemical space for developing exquisitely selective RIP1 probes, essential for target validation where off-target activity would confound results.
- [1] Harris, P.A., et al. DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors. J. Med. Chem. 2017. View Source
